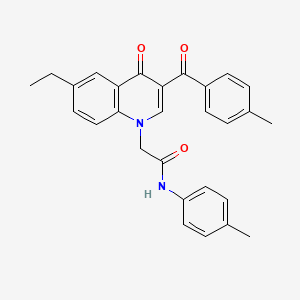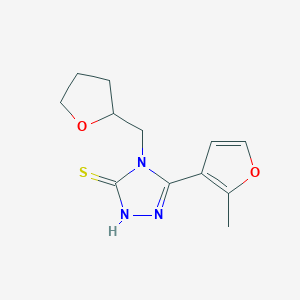
5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that contains several functional groups and rings, including a triazole ring, a furyl group, and a tetrahydrofuran moiety. This compound is structurally related to various other heterocyclic compounds that have been synthesized and studied for their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the use of starting materials such as furan-2-carboxylic acid hydrazide, which can be further modified to create a variety of derivatives, including triazole-thiol compounds . The synthesis process may involve classical organic synthesis methods and can yield a range of derivatives with high activity and potential applications in various fields . The synthesis of similar compounds has been achieved by reacting intermediates with appropriate reagents, such as 2,3-dimethoxybenzaldehyde , or by arylation of furan-2-carboxylic acid with arenediazonium chlorides .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, IR, 1H-NMR spectroscopy, and molecular modeling . These studies have revealed the conformational features of the molecules, including dihedral angles and tautomeric forms, which can be related to their biological activity .
Chemical Reactions Analysis
The chemical reactivity of triazole-thiol compounds includes the ability to undergo tautomeric shifts between thiol and thione forms . Additionally, these compounds can participate in various chemical reactions, such as nucleophilic substitution when reacted with halogen-containing compounds . The reactivity also extends to the formation of new derivatives through reactions with electrophiles, as demonstrated in the synthesis of disubstituted and trisubstituted furans .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole-thiol derivatives have been extensively studied. These compounds exhibit a range of activities and have been predicted to have high pharmacological activity using computer programs like PASS . Their physicochemical properties, such as solubility, melting points, and crystalline structure, have been characterized using various analytical methods . The antibacterial activity of some derivatives has also been investigated, showing potential as competitors to established antibiotics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is involved in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles, oxadiazoles, and thiadiazoles, which are significant in medicinal chemistry and materials science (Hirao et al., 1971).
- The compound participates in reactions leading to the formation of derivatives with potential pharmacological properties, such as antifungal, antibacterial, and antileishmanial activities (Klip et al., 2010).
Structural Studies
- Structural and conformational studies of this compound and its derivatives are conducted using various techniques, including X-ray diffraction and molecular modeling, to understand their potential biological activities (Karayel & Oezbey, 2008).
Biological Applications
- Derivatives of this compound are evaluated for their antimicrobial and antifungal properties, which are crucial in the development of new therapeutic agents (Bayrak et al., 2009).
- The compound is also involved in the synthesis of compounds with insecticidal activity, offering potential applications in agricultural pest control (Maddila et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methylfuran-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-10(4-6-16-8)11-13-14-12(18)15(11)7-9-3-2-5-17-9/h4,6,9H,2-3,5,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEAGVBFSWLDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

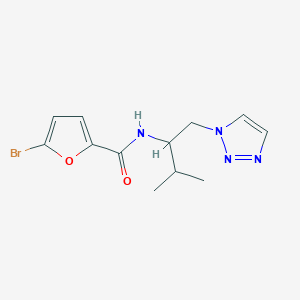
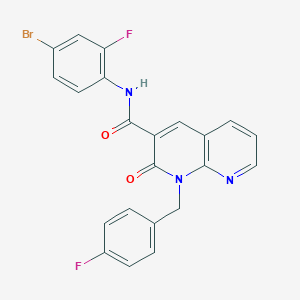


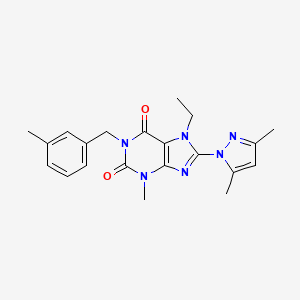
![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)
![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

